Chlordecone alcohol
Chlordecone alcohol
Chlordecone alcohol, also known as reduced kepone or kepol, belongs to the class of organic compounds known as monoterpenoids. Monoterpenoids are compounds containing a chain of two isoprene units. Chlordecone alcohol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, chlordecone alcohol is primarily located in the membrane (predicted from logP) and cytoplasm.
Chlordecone alcohol is an organochlorine compound.
Kepone alcohol appears as white powder or solid. Insoluble in water. (NTP, 1992)
Chlordecone alcohol is an organochlorine compound.
Kepone alcohol appears as white powder or solid. Insoluble in water. (NTP, 1992)
Brand Name:
Vulcanchem
CAS No.:
1034-41-9
VCID:
VC21004642
InChI:
InChI=1S/C10H2Cl10O/c11-2-1(21)3(12)6(15)4(2,13)8(17)5(2,14)7(3,16)9(6,18)10(8,19)20/h1,21H
SMILES:
C1(C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O
Molecular Formula:
C10H2Cl10O
Molecular Weight:
492.6 g/mol
Chlordecone alcohol
CAS No.: 1034-41-9
Cat. No.: VC21004642
Molecular Formula: C10H2Cl10O
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Chlordecone alcohol, also known as reduced kepone or kepol, belongs to the class of organic compounds known as monoterpenoids. Monoterpenoids are compounds containing a chain of two isoprene units. Chlordecone alcohol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, chlordecone alcohol is primarily located in the membrane (predicted from logP) and cytoplasm. Chlordecone alcohol is an organochlorine compound. Kepone alcohol appears as white powder or solid. Insoluble in water. (NTP, 1992) |
|---|---|
| CAS No. | 1034-41-9 |
| Molecular Formula | C10H2Cl10O |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | 1,2,3,4,6,7,8,9,10,10-decachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-ol |
| Standard InChI | InChI=1S/C10H2Cl10O/c11-2-1(21)3(12)6(15)4(2,13)8(17)5(2,14)7(3,16)9(6,18)10(8,19)20/h1,21H |
| Standard InChI Key | MBEIHNKADVMCJM-UHFFFAOYSA-N |
| SMILES | C1(C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O |
| Canonical SMILES | C1(C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O |
| Melting Point | 680 °F (decomposes) (NTP, 1992) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator